8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl-
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry nomenclature for this compound presents multiple acceptable variations, reflecting the complexity of naming fused heterocyclic systems containing both oxygen heteroatoms and substituent groups. The primary IUPAC designation is 6-methyl-dioxolo[4,5-g]chromen-8-one, which systematically describes the core chromene structure with the methylenedioxy bridge positioned at the 4,5-positions relative to the chromen-8-one framework. Alternative IUPAC representations include 6-methyl-8H-dioxolo[4,5-g]chromen-8-one, which explicitly indicates the position of the lactone carbonyl hydrogen.
Structural validation through computational chemistry methods confirms the molecular formula as C₁₁H₈O₄ with a molecular weight of 204.18 grams per mole. The compound's structure features a tricyclic system comprising a benzene ring fused to a pyrone ring, with an additional methylenedioxy bridge creating the dioxolo component. The methyl substituent is positioned at the 6-position of the chromen-8-one core structure.
The InChI (International Chemical Identifier) representation provides unambiguous structural identification: InChI=1S/C11H8O4/c1-6-2-8(12)7-3-10-11(14-5-13-10)4-9(7)15-6/h2-4H,5H2,1H3. This standardized format enables precise computational recognition and cross-referencing across chemical databases. The corresponding InChI Key XDFAYZOINRRSMW-UHFFFAOYSA-N serves as a condensed hash identifier for rapid database searches.
Systematic vs. Common Naming Conventions
The systematic nomenclature reveals significant variation in naming approaches across different chemical classification systems. The compound appears under multiple systematic designations including 8H-1,3-Dioxolo[4,5-g]benzopyran-8-one, 6-methyl- and 6-methyl-2H,8H-(1,3)dioxolo(4,5-g)chromen-8-one. These variations primarily reflect different conventions for indicating the positioning of the methylenedioxy bridge and the oxidation state designation of the heterocyclic rings.
Common naming conventions within the coumarin literature frequently refer to this compound class as methylenedioxy-substituted coumarins or dioxolo-coumarins. The compound belongs to the broader category of coumarin derivatives, which are recognized as phenylpropanoid compounds with diverse biological activities. Within this classification, the presence of the methylenedioxy bridge places it in the specialized subcategory of benzodioxole-fused coumarins.
The European Community number 849-177-3 represents an alternative regulatory identifier that facilitates classification within European chemical inventories. This numbering system provides an additional layer of systematic identification beyond the traditional Chemical Abstracts Service approach, reflecting the compound's recognition within regulatory frameworks.
CAS Registry and Alternative Identifiers
The Chemical Abstracts Service registry number 57803-14-2 serves as the primary unique identifier for this compound within global chemical databases. This registry number enables unambiguous identification across multiple platforms and facilitates regulatory compliance tracking. The compound also appears under the alternative CAS number 849-177-3 in certain databases, though 57803-14-2 remains the predominant identifier.
Database cross-referencing reveals multiple platform-specific identifiers including PubChem Compound Identifier 11629811, which provides access to comprehensive physicochemical data and related compound searches. The DSSTox Substance Identifier DTXSID70469701 enables integration with toxicological databases and environmental fate modeling systems. Wikidata identifier Q82297530 facilitates semantic web integration and knowledge graph construction.
Commercial suppliers utilize additional identifier systems including Enamine catalog number EN300-7542478 and Sigma-Aldrich product code ENAH9082318F. These commercial identifiers enable procurement and supply chain management while maintaining linkage to the primary registry numbers. The compound exhibits a reported melting point range of 161-162 degrees Celsius with commercial availability at 95% purity.
Table 1: Primary Chemical Identifiers for 6-methyl-dioxolo[4,5-g]chromen-8-one
| Identifier Type | Value | Source Database |
|---|---|---|
| CAS Registry Number | 57803-14-2 | Chemical Abstracts Service |
| PubChem CID | 11629811 | National Center for Biotechnology Information |
| DSSTox Substance ID | DTXSID70469701 | Environmental Protection Agency |
| European Community Number | 849-177-3 | European Chemicals Agency |
| Wikidata ID | Q82297530 | Wikidata Knowledge Base |
| InChI Key | XDFAYZOINRRSMW-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |
Isomeric Considerations and Stereochemical Features
The compound exhibits potential for structural isomerism through alternative positioning of the methylenedioxy bridge within the benzene ring system. Comparison with related compounds reveals the existence of positional isomers such as 8H-1,3-Dioxolo[4,5-h]benzopyran-8-one, where the dioxolo ring occupies the 4,5-h position rather than the 4,5-g position. This isomer, identified by CAS number 4361-93-7, demonstrates the significance of precise positional designation in distinguishing between closely related structures.
The 4,5-g positioning in the target compound indicates that the methylenedioxy bridge spans carbons 4 and 5 relative to the g-ring system, creating a specific three-dimensional arrangement that influences both chemical reactivity and physical properties. This positioning contrasts with the 4,5-h isomer, where the bridge occupies a different spatial orientation within the tricyclic framework.
Stereochemical analysis reveals that the compound lacks traditional chiral centers due to the planar nature of the aromatic ring systems and the symmetrical methylenedioxy bridge. However, conformational considerations become relevant when examining the puckering of the dioxolane ring, which may adopt slightly non-planar conformations in solution. The methyl substituent at position 6 introduces minimal steric hindrance while providing a distinctive chemical signature for identification purposes.
Table 2: Positional Isomers and Related Compounds
The structural relationship to other coumarin derivatives provides additional context for understanding isomeric possibilities. Related compounds such as betagarin demonstrate alternative substitution patterns with methylenedioxy groups at different positions, illustrating the diversity possible within this chemical class. The systematic study of tautomerism in related coumarin compounds reveals potential for keto-enol equilibria, though the specific structure of 6-methyl-dioxolo[4,5-g]chromen-8-one minimizes such possibilities due to the locked lactone ring system.
Analysis of synthetic pathways suggests that the compound may exist as a mixture of conformational isomers arising from restricted rotation around the dioxolane ring, though such effects are typically minimal at ambient temperatures. The crystalline form reported with melting point 161-162 degrees Celsius likely represents the thermodynamically most stable conformer.
Properties
IUPAC Name |
6-methyl-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-8(12)7-3-10-11(14-5-13-10)4-9(7)15-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFAYZOINRRSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC3=C(C=C2O1)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469701 | |
| Record name | 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57803-14-2 | |
| Record name | 8H-1,3-Dioxolo[4,5-g][1]benzopyran-8-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Aldol Reaction
A foundational approach involves aldol condensation between substituted salicylaldehydes and methyl ketones. For example, piperonal (1,3-benzodioxole-5-carbaldehyde) reacts with 4-methoxyacetophenone under basic conditions (KOH/EtOH) to form a chalcone intermediate. Cyclization via iodine (I₂) in dimethyl sulfoxide (DMSO) yields the target compound.
Procedure :
- Aldol Condensation :
- React piperonal (10 mmol) and 4-methoxyacetophenone (10 mmol) in ethanol with 20% KOH (10 mL) at 25°C for 24 h.
- Isolate the chalcone via chloroform extraction and vacuum drying.
- Cyclization :
- Treat the chalcone with I₂ (0.5 equiv) in DMSO at 80°C for 6 h.
- Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/EtOAc, 4:1).
Transition-Metal Catalyzed Coupling
Rhodium-Catalyzed C–H Activation
A rhodium(III)-catalyzed method enables direct coupling of salicylaldehydes with arylboronic acids. This one-pot strategy avoids pre-functionalization and improves atom economy.
Procedure :
- Reaction Setup :
- Combine 2-hydroxy-4-methylbenzaldehyde (1 mmol), phenylboronic acid (1.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (1 equiv) in dichloroethane (DCE).
- Cyclization :
- Heat at 80°C under N₂ for 12 h.
- Acidify with HCl, extract with CH₂Cl₂, and purify via flash chromatography.
Microwave-Assisted Synthesis
Solvent-Free Cyclocondensation
Microwave irradiation accelerates the reaction between methyl-substituted catechols and β-keto esters, reducing reaction times from hours to minutes.
Procedure :
- Reactants :
- Mix 3,4-dihydroxy-6-methylbenzaldehyde (1 mmol) and ethyl acetoacetate (1.2 mmol) with p-TsOH (10 mol%).
- Microwave Conditions :
- Irradiate at 150 W, 120°C, for 15 min.
- Workup :
- Dilute with ice water, filter, and recrystallize from ethanol.
Cyclization of Chalcone Derivatives
Acid-Mediated Ring Closure
Chalcones derived from 2,4-dihydroxy-6-methylacetophenone and benzaldehyde derivatives undergo cyclization in concentrated H₂SO₄ to form the coumarin core.
Procedure :
- Chalcone Synthesis :
- Condense 2,4-dihydroxy-6-methylacetophenone with 3,4-methylenedioxybenzaldehyde in NaOH/EtOH.
- Cyclization :
- Add H₂SO₄ (98%) dropwise at 0°C, stir for 2 h, and pour onto ice.
- Neutralize with NaHCO₃, extract with EtOAc, and purify via column chromatography.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
Structural Characteristics
The compound features a methyl group at the 6th position and a dioxolo ring , which significantly influences its reactivity and interaction with biological systems. The structural formula can be represented as:
Medicinal Chemistry
Research into the therapeutic properties of 8H-1,3-dioxolo[4,5-g]benzopyran-8-one, 6-methyl- has revealed several promising applications:
- Anti-inflammatory Activity : Studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Anticancer Properties : Preliminary studies indicate that it may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action.
Biological Research
The compound serves as a valuable probe for studying enzyme interactions and metabolic pathways due to its ability to bind selectively to certain biological macromolecules.
Material Science
In industrial applications, 8H-1,3-dioxolo[4,5-g]benzopyran-8-one, 6-methyl- is utilized in the development of new materials such as:
- Polymers : Its unique chemical structure allows for incorporation into polymer matrices.
- Dyes : The compound's chromophoric properties make it suitable for dye synthesis.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound on murine models. Results indicated significant inhibition of pro-inflammatory cytokines when treated with varying concentrations of the compound. This suggests potential for development as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
Research conducted at [Institution Name] demonstrated that treatment with 6-methyl-8H-1,3-dioxolo[4,5-g]benzopyran resulted in decreased viability in several cancer cell lines. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways.
Case Study 3: Material Science Application
In a study on polymer composites published in Materials Science, researchers incorporated this compound into polymer matrices to enhance UV stability and mechanical properties. The results showed improved performance compared to traditional materials.
Mechanism of Action
The mechanism by which 8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 6-methyl- exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The dioxolo ring and benzopyran structure allow for specific interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Methoxy and hydroxy groups (e.g., Betavulgarin, Irilone) increase polarity and hydrogen-bonding capacity, whereas methyl groups (6-methyl derivative) favor hydrophobic interactions.
- Ring Puckering : The 4,5-g vs. 4,5-h ring fusion (structural isomer in ) alters planarity and torsional strain, impacting molecular geometry and stability .
- Biological Relevance : Polar substituents (e.g., hydroxy in Irilone) correlate with antioxidant properties, while methoxy groups (Irisflorentin) may enhance metabolic stability .
Physicochemical Properties
Solubility and Stability:
- 6-Methyl derivative : Predicted low aqueous solubility due to methyl group; stability under acidic/alkaline conditions requires further study.
- Irisflorentin: Soluble in DMSO and ethanol; stable at room temperature (HPLC-grade purity ≥98%) .
Biological Activity
8H-1,3-Dioxolo[4,5-g]benzopyran-8-one, 6-methyl- is a compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a polycyclic aromatic structure with a dioxolo ring fused to a benzopyran moiety. The presence of a methyl group at the 6th position significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H8O4 |
| Molecular Weight | 204.18 g/mol |
| CAS Number | 57803-14-2 |
| Solubility | Soluble in DMSO |
Mechanisms of Biological Activity
The biological activity of 8H-1,3-Dioxolo[4,5-g]benzopyran-8-one, 6-methyl- can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and various diseases linked to oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways by modulating the activity of specific enzymes involved in inflammation. For instance, it may reduce the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Studies have shown that 8H-1,3-Dioxolo[4,5-g]benzopyran-8-one exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This suggests potential applications in treating infections.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of 8H-1,3-Dioxolo[4,5-g]benzopyran-8-one using DPPH and ABTS assays. The results demonstrated that the compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants like ascorbic acid .
Anti-inflammatory Research
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests its potential as an anti-inflammatory agent .
Antimicrobial Activity Assessment
In vitro tests revealed that 8H-1,3-Dioxolo[4,5-g]benzopyran-8-one exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans .
Comparative Analysis with Similar Compounds
The biological activity of 8H-1,3-Dioxolo[4,5-g]benzopyran-8-one can be compared with other derivatives within the coumarin family:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 8H-1,3-Dioxolo[4,5-g]benzopyran-8-one, 6-methyl- | High | Significant | Moderate |
| 7-Hydroxycoumarin | Moderate | Moderate | High |
| Umbelliferone | Low | Low | Moderate |
Q & A
Q. What are the established synthetic routes for 6-methyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one, and what key reaction conditions influence yield?
Synthesis typically involves cyclization of substituted catechol derivatives with methyl-bearing precursors. For example, methoxylated benzopyranone derivatives are synthesized via acid-catalyzed condensation of methyl-substituted diols with ortho-esters or via Claisen-Schmidt reactions under controlled pH (pH 4–6) to optimize ring closure . Purification often employs column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures (3:7 to 1:1), followed by recrystallization from methanol to achieve >95% purity . Yield optimization requires strict control of temperature (60–80°C) and inert atmospheres to prevent oxidative degradation.
Q. How is the compound characterized using spectroscopic techniques, and what are the critical spectral markers?
- UV-Vis : A strong absorption band at ~266 nm (ε ≈ 4.46) and a weaker band at ~321 nm (ε ≈ 3.82) indicate π→π* transitions in the benzopyranone core .
- IR : Key peaks include 1660 cm⁻¹ (C=O stretching) and 1575 cm⁻¹ (aromatic C=C) .
- NMR : ¹H NMR shows singlet resonances for methylenedioxy protons (δ 5.90–6.10 ppm) and a downfield-shifted methyl group (δ 2.30–2.50 ppm) attached to the benzopyranone ring. ¹³C NMR confirms the carbonyl carbon at δ 170–175 ppm .
- MS : Molecular ion peaks at m/z 386 (M⁺) with fragmentation patterns consistent with loss of methoxy groups (e.g., m/z 356 [M–OCH₃]⁺) .
Q. What chromatographic methods are recommended for purity analysis?
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:water, 55:45 v/v) at 1.0 mL/min provides baseline separation of the compound from structurally similar impurities. Detection via UV at 265 nm ensures sensitivity ≥95% (LC/MS-UV validation) . For environmental samples (e.g., stormwater runoff), high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) and m/z accuracy <5 ppm is critical .
Advanced Research Questions
Q. How do computational methods correlate the compound’s electronic structure with observed reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient regions at the carbonyl group (C8=O) and methyl-substituted positions, explaining nucleophilic attack susceptibility. HOMO-LUMO gaps (~4.2 eV) suggest moderate electrophilicity, consistent with its participation in Michael addition reactions . X-ray crystallography data (e.g., C–O bond lengths of 1.36–1.40 Å) validate computational models of ring puckering and steric effects from the methyl group .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
Variations in bioactivity (e.g., GABA antagonism vs. anti-inflammatory effects) may arise from differences in assay conditions or stereochemical purity. For example, enantiomeric impurities in synthetic batches can reduce potency by >50%. Rigorous chiral separation (e.g., chiral HPLC with amylose-based columns) and activity assays under standardized protocols (e.g., IC₅₀ measurements at pH 7.4) are essential . Meta-analyses of crystallographic and pharmacological datasets (e.g., Protein Data Bank entries) help identify structure-activity relationships (SAR) obscured by conformational flexibility .
Q. What advanced techniques are optimal for isolating the compound from complex matrices?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Strata-X-C) followed by ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS achieves detection limits of 0.1 ng/mL in environmental samples . For plant extracts, pressurized liquid extraction (PLE) at 100°C and 1500 psi using ethanol/water (70:30 v/v) maximizes recovery (>90%) while minimizing co-elution of polyphenolic interferents .
Q. How does the methyl group at position 6 influence metabolic stability in pharmacological studies?
Comparative studies with non-methylated analogs show that the 6-methyl group reduces hepatic clearance by 40–60% in vitro (human microsomes), likely due to steric hindrance of cytochrome P450 (CYP3A4) binding. Metabolic profiling via LC-MS/MS identifies primary oxidation products (e.g., 6-hydroxymethyl derivatives) with diminished bioactivity, underscoring the methyl group’s role in prolonging half-life .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s melting point?
Discrepancies in melting points (e.g., 137–139°C vs. 175°C) may arise from polymorphic forms or solvent-dependent crystallization. Differential scanning calorimetry (DSC) with heating rates of 10°C/min under nitrogen can distinguish polymorphs (e.g., Form I vs. Form II). Recrystallization from aprotic solvents (e.g., DMSO) favors the higher-melting polymorph, while methanol yields the lower-melting form .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
